Pyridazine Ether Core vs. Pyridazinone Regioisomer: Aromaticity and Hydrogen-Bonding Distinction
CAS 920240-25-1 features a fully aromatic pyridazine ring with an ether (-OCH₂-) linkage at position 3. In contrast, the closest regioisomer CAS 946283-41-6 (N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide) contains a pyridazinone core with a carbonyl at position 6 and a nitrogen-attached ethyl linker. This difference eliminates the tautomeric equilibrium present in pyridazinones, removes one hydrogen-bond acceptor at position 6, and alters the planarity of the linker attachment. These factors are predicted to affect target-binding pose preferences and selectivity profiles .
| Evidence Dimension | Core heterocycle oxidation state and linker attachment type |
|---|---|
| Target Compound Data | Fully aromatic pyridazine ring; -O-CH₂-CH₂-NH- linker (ether linkage at pyridazine C3) |
| Comparator Or Baseline | CAS 946283-41-6: Pyridazinone (6-oxo-1,6-dihydropyridazine) ring; -N-CH₂-CH₂-NH- linker (N-linkage at pyridazine N1) |
| Quantified Difference | No direct quantitative comparison available from a single study; inferred structural divergence based on published characterization of both compounds |
| Conditions | Computational structural comparison based on canonical SMILES and reported IUPAC names |
Why This Matters
Procurement of the incorrect regioisomer would introduce a different heterocyclic core with altered hydrogen-bonding capacity and potentially divergent biological activity, compromising any SAR study or screening campaign.
